4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]benzamide
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Overview
Description
4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]benzamide involves multiple steps, typically starting with the preparation of the core benzamide structureFor instance, the reaction of arylamines with elemental sulfur and CO2 under transition-metal-free conditions can yield thiazinan derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms.
Substitution: The chlorine atom on the benzene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the benzene ring.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.
Industry: The compound’s unique structure could make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]benzamide include other thiazinan and thiadiazol derivatives, such as:
- Thiazolidin-2-ones
- 1,3-thiazinan-2-ones
Uniqueness
What sets this compound apart is its specific combination of functional groups, which can confer unique chemical and biological properties
Properties
Molecular Formula |
C14H15ClN4O3S2 |
---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
4-chloro-3-(1,1-dioxothiazinan-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H15ClN4O3S2/c1-9-17-18-14(23-9)16-13(20)10-4-5-11(15)12(8-10)19-6-2-3-7-24(19,21)22/h4-5,8H,2-3,6-7H2,1H3,(H,16,18,20) |
InChI Key |
UMQDMSFEBRCFSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)N3CCCCS3(=O)=O |
Origin of Product |
United States |
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